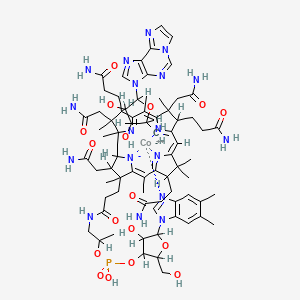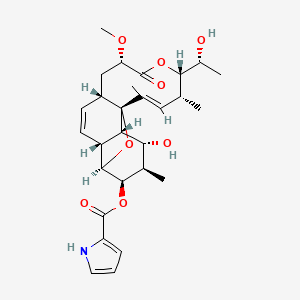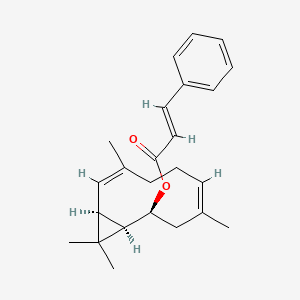
Guayulin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guayulin A is a natural product found in Parthenium argentatum and Parthenium with data available.
Aplicaciones Científicas De Investigación
Chemical Composition and Seasonal Influence
Guayulin A is a prominent member of the guayulins, a family of sesquiterpene compounds found in guayule (Parthenium argentatum, Gray). These compounds are particularly interesting due to their accumulation in response to environmental conditions such as temperature. Research indicates a seasonal variation in guayulin content, with guayulin A being the most prominent member during most of the year, and guayulin C gaining prominence as temperatures decrease. This suggests an ecological role for guayulins, potentially in plant defense or adaptation to environmental stresses (Rozalén et al., 2021).
Agricultural and Commercial Prospects
Guayule represents a renewable source of rubber and latex, but its commercial viability has been hampered by high raw material costs. Guayulins, especially guayulin A, are accumulated in high concentrations in guayule and may hold commercial promise. Exploring the exploitation of guayulins could improve the feasibility of guayule cultivation, particularly in semi-desert areas. The potential applications of guayulins, such as in fungicides, miticides, and insecticides, are being investigated due to their biological activities (Jara et al., 2019).
Analytical Methodologies and Biological Properties
A validated RP-HPLC method has been developed for the quantification of guayulins A, B, C, and D in guayule shrub. This method not only aids in understanding the chemical composition of guayule but also supports the exploration of guayulins' biological properties. Guayulins may possess significant antibacterial and anticancer activities, similar to sesquiterpene lactones found in other species of the Parthenum genus. This is especially relevant as guayulins A and B play a crucial role in synthesizing antineoplastics used in breast cancer treatment (Spano et al., 2018).
Correlation with Rubber Content and Pest Resistance
Guayulin A is correlated with the total rubber content in guayule plants, suggesting its potential as a selection tool in plant breeding. The ratio of guayulin A to guayulin B seems to have been modified in newer guayule lines, which may affect pest resistance and other important agricultural traits (Teetor et al., 2009).
Biopesticide Potential
Recent studies have explored the biopesticide activity of guayule resin, with guayulins being significant constituents. The study found that guayule resin and its fractions displayed considerable activity against economically significant plant pests. Guayulins C and D, along with other compounds, were identified as likely responsible for the observed biopesticide effects. This further underscores the potential of guayulins as bioactive compounds in pest management (Latorre et al., 2022).
Propiedades
Número CAS |
31685-97-9 |
|---|---|
Nombre del producto |
Guayulin A |
Fórmula molecular |
C24H30O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
[(1R,2S,4Z,8Z,10S)-4,8,11,11-tetramethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H30O2/c1-17-9-8-10-18(2)16-21(23-20(15-17)24(23,3)4)26-22(25)14-13-19-11-6-5-7-12-19/h5-7,10-15,20-21,23H,8-9,16H2,1-4H3/b14-13+,17-15-,18-10-/t20-,21-,23-/m0/s1 |
Clave InChI |
JYEVPOCBZDNGDL-ISCJZRRASA-N |
SMILES isomérico |
C/C/1=C/[C@H]2[C@H](C2(C)C)[C@H](C/C(=C\CC1)/C)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=CC2C(C2(C)C)C(CC(=CCC1)C)OC(=O)C=CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC2C(C2(C)C)C(CC(=CCC1)C)OC(=O)C=CC3=CC=CC=C3 |
Sinónimos |
guayulin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
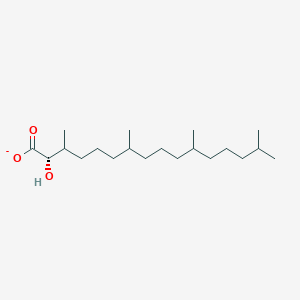
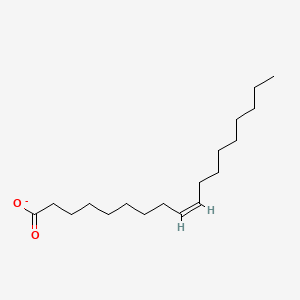
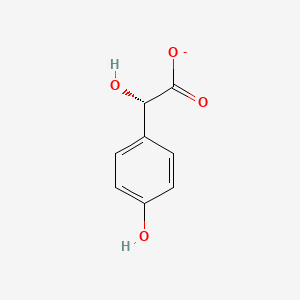

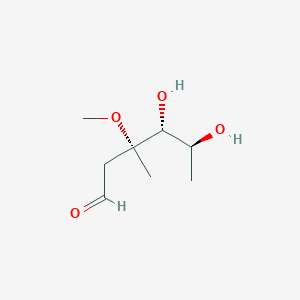
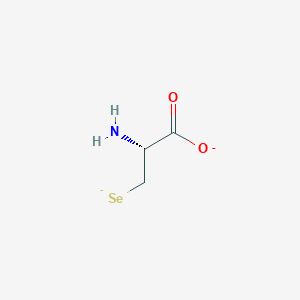
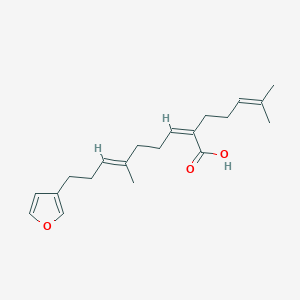
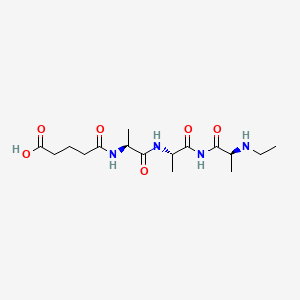
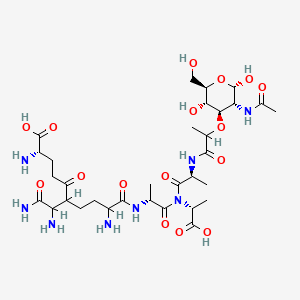
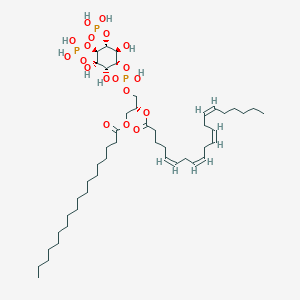
![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)
